molecular formula C18H20ClN3OS B2490020 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide CAS No. 872688-49-8

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide

Cat. No. B2490020
CAS RN: 872688-49-8
M. Wt: 361.89
InChI Key: SKHZKVZUEDZPQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the utilization of specific reagents and conditions to achieve desired structures. For instance, the synthesis of 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, a compound with a somewhat similar structure, is achieved through S-Alkylation and subsequent reactions under controlled conditions (Nayak et al., 2013). This exemplifies the complexity and precision required in synthesizing specific acetamide derivatives.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using techniques like X-ray crystallography, which provides insight into the conformation and bonding within the molecule. For similar molecules, studies have shown that these compounds can exhibit non-planar structures between aromatic rings and heterocyclic components, highlighting the influence of substituents on molecular geometry (Subasri et al., 2016).

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

  • Antioxidant Capacity Assays : A review by Ilyasov et al. (2020) on ABTS/PP decolorization assays discusses the pathways of antioxidant capacity, highlighting the utility of such assays in evaluating the antioxidant potential of compounds, including those of phenolic nature (Ilyasov et al., 2020). This context is relevant for assessing the antioxidant properties of chemical compounds.

Antimicrobial Applications

  • Antibacterial Activity of Schiff Bases : Kumar et al. (2020) synthesized Schiff bases from diphenylamine derivatives and evaluated their in vitro antibacterial activity, providing a template for the synthesis and pharmacological evaluation of new antimicrobial compounds (Kumar et al., 2020).

Pharmacokinetic and Pharmacodynamic Considerations

  • Clinical Pharmacokinetics and Pharmacodynamics : Peltoniemi et al. (2016) reviewed the clinical pharmacokinetics and pharmacodynamics of ketamine, illustrating the importance of understanding these aspects for the development of new drugs. This review underscores the significance of pharmacokinetic and pharmacodynamic studies in drug development and therapeutic application (Peltoniemi et al., 2016).

Hepatoprotective and Nephroprotective Activities

  • Chrysin's Protective Activities : Pingili et al. (2019) reviewed the hepatoprotective and nephroprotective activities of chrysin against various drugs and toxic agents, offering insights into the potential protective effects of similar compounds on liver and kidney tissues (Pingili et al., 2019).

Future Directions

Given the diverse pharmacological activities of other pyridazine derivatives , this compound could be of interest for further study in medicinal chemistry. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and investigating its potential biological activities.

properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHZKVZUEDZPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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